

# physicochemical properties of rac trans-Lafutidine

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *rac trans-Lafutidine*

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An In-Depth Technical Guide to the Physicochemical Properties of rac-trans-Lafutidine

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## Abstract

This technical guide provides a comprehensive examination of the physicochemical properties of rac-trans-Lafutidine, a significant related substance to the second-generation histamine H<sub>2</sub>-receptor antagonist, Lafutidine. Lafutidine is distinguished by its dual-action mechanism, which includes both potent gastric acid suppression and notable gastroprotective effects.<sup>[1][2][3]</sup> Understanding the distinct characteristics of its geometric isomer and racemate, rac-trans-Lafutidine, is paramount for drug development professionals, analytical scientists, and researchers. This document delineates its chemical identity, solubility profiles, thermal and spectroscopic characteristics, and stability under various stress conditions. Methodologies for the determination of these properties are detailed to provide actionable, field-proven insights for quality control, formulation development, and analytical method validation.

## Introduction: The Significance of Lafutidine and Its Isomers

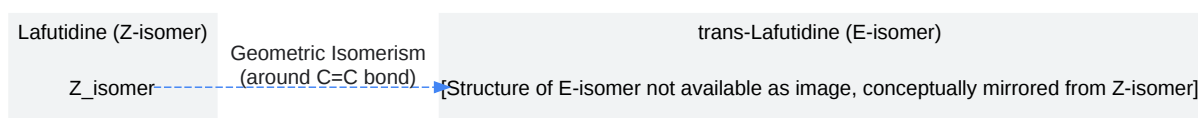
Lafutidine (CAS: 118288-08-7) is a formidable agent in the management of gastric ulcers, duodenal ulcers, and gastroesophageal reflux disease (GERD).[4][5][6] Its therapeutic efficacy stems not only from blocking histamine H<sub>2</sub>-receptors on gastric parietal cells to inhibit acid production but also from a unique gastroprotective action, which is not a feature of conventional H<sub>2</sub>-antagonists.[4][7]

The active pharmaceutical ingredient (API) is specifically the (Z)-isomer. However, during synthesis and storage, the formation of related substances, including the (E)- or trans-isomer, is possible. This guide focuses on rac-trans-Lafutidine (CAS: 206449-94-7), which is identified as a key impurity and reference standard.[8][9] A thorough characterization of its physicochemical properties is a critical regulatory and scientific requirement to ensure the purity, safety, and efficacy of the final drug product. These properties dictate its behavior during formulation, its analytical signature, and its potential impact on the stability and bioavailability of the intended Z-isomer.

## Chemical Identity and Structure

The fundamental difference between Lafutidine and its trans-isomer lies in the geometry around the carbon-carbon double bond in the butenyl chain. This subtle structural change can lead to significant differences in physical properties.

Figure 1: Chemical Structures of Lafutidine Isomers



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Caption: Isomeric relationship between Lafutidine (Z) and its trans (E) form.

Table 1: Key Chemical Identifiers

Identifier	rac-trans-Lafutidine	Lafutidine (API)
Chemical Name	(±)-2-(Furfurylsulfinyl)-N-[4-[4-(piperidinomethyl)-2-pyridyl]oxy-(E)-2-butenyl]acetamide	2-(furan-2-ylmethylsulfinyl)-N-[(Z)-4-[[4-(piperidin-1-ylmethyl)-2-pyridinyl]oxy]but-2-enyl]acetamide[6]
CAS Number	206449-94-7[8][9]	118288-08-7[2][4][10]
Molecular Formula	C <sub>22</sub> H <sub>29</sub> N <sub>3</sub> O <sub>4</sub> S[8]	C <sub>22</sub> H <sub>29</sub> N <sub>3</sub> O <sub>4</sub> S[2][4][10][11][12]
Molecular Weight	431.55 g/mol [8]	~431.55 g/mol [2][6][7][10][11][12]
InChIKey	KMZQAVXSMUKBPD-DJWKRKHSSA-N (for Z-isomer)	KMZQAVXSMUKBPD-DJWKRKHSSA-N[4][7][13]

## Core Physicochemical Properties

### Appearance and Physical State

rac-trans-Lafutidine, similar to the API, presents as a yellowish-white to off-white crystalline powder.[4][14][15] This physical state is crucial for handling during manufacturing and for its flow properties in solid dosage form production.

### Melting Point and Thermal Behavior

The melting point is a critical indicator of purity. Published data for Lafutidine shows significant variability, with ranges of 92.7-94.9°C and 97-101°C, and Differential Scanning Calorimetry (DSC) endothermic peaks at 104.18°C and 141.4°C.[2][7][10][13][16][17] This variation strongly suggests the existence of different polymorphic forms or the influence of impurities like the trans-isomer. The presence of an impurity typically broadens and depresses the melting range of the main component.

#### Experimental Protocol: Melting Point Determination by DSC

- Objective: To determine the melting point and thermal profile of rac-trans-Lafutidine.

- Instrumentation: Calibrated Differential Scanning Calorimeter (DSC).
- Sample Preparation: Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan. Crimp the pan to seal. Prepare an identical empty pan as a reference.
- Methodology:
  - Place the sample and reference pans into the DSC cell.
  - Equilibrate the cell at 25°C.
  - Ramp the temperature from 25°C to 200°C at a heating rate of 10°C/min under a nitrogen purge (50 mL/min).
- Analysis: The onset temperature of the main endothermic peak is recorded as the melting point. The shape and presence of other peaks can indicate impurities or polymorphism.

## Solubility Profile

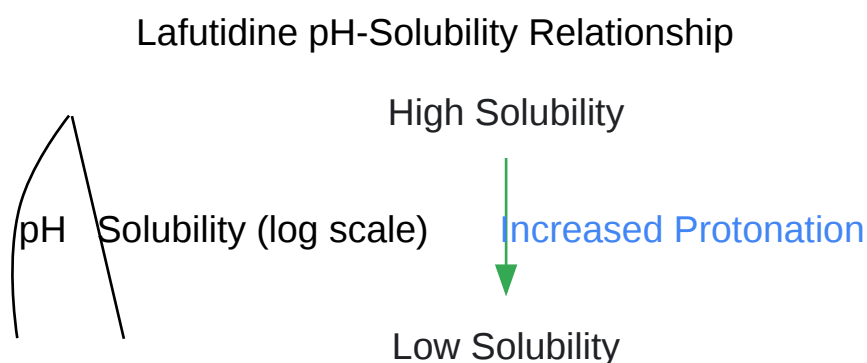
Solubility is a primary determinant of a drug's dissolution rate and subsequent bioavailability. Lafutidine exhibits a classic pH-dependent solubility profile, which is critical for its absorption in the gastrointestinal tract.

Table 2: Solubility of Lafutidine in Various Solvents

Solvent	Solubility	Reference
Water	Practically insoluble / Sparingly soluble	[1][4][13][18]
0.1 N HCl (pH 1.2)	Higher solubility (pH-dependent)	[19]
Phosphate Buffer (pH 6.8)	98.12 µg/mL	[16]
DMSO:PBS (1:10, pH 7.2)	~0.09 mg/mL	[1]
Dimethyl Sulfoxide (DMSO)	~10 - 80 mg/mL	[1][12][18]
Ethanol	~5 - 11 mg/mL	[1][18]
Methanol	Soluble	[14][15]
Dimethylformamide (DMF)	~5 mg/mL	[1][15]

The molecule's basic nitrogen atoms in the pyridine and piperidine rings become protonated in acidic environments, increasing aqueous solubility. As the pH rises towards neutral and alkaline conditions, the molecule becomes less ionized, causing a sharp drop in solubility.[19]

Figure 2: Conceptual pH-Solubility Profile of Lafutidine



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Caption: Lafutidine's solubility is high at low pH and decreases as pH rises.

Experimental Protocol: Shake-Flask Solubility Assay

- Objective: To determine the equilibrium solubility of rac-trans-Lafutidine in a specific medium (e.g., pH 6.8 phosphate buffer).
- Methodology:
  - Add an excess amount of the compound to a known volume of the buffer in a sealed vial. The excess solid should be clearly visible.
  - Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
  - After agitation, allow the suspension to settle.
  - Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter to remove undissolved solids.
  - Dilute the filtrate appropriately with the same buffer.
  - Quantify the concentration of the dissolved drug using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

## Acid Dissociation Constant (pKa)

The pKa value defines the pH at which a molecule is 50% ionized. For a basic compound like Lafutidine, it governs the degree of protonation across the physiological pH range. The predicted pKa for Lafutidine is approximately 13.13.[4][13] This high value, likely corresponding to the guanidine-like structure, indicates it will be predominantly protonated in the stomach, contributing to its pH-dependent solubility.

## Spectroscopic and Analytical Profile

### UV-Visible Spectroscopy

Lafutidine exhibits strong UV absorbance, which is leveraged for its quantification. The maximum absorbance wavelength ( $\lambda_{max}$ ) is solvent-dependent, with reported values including 273 nm, 279 nm, and 290 nm.[14][19] This property forms the basis for simple, rapid assays in dissolution testing and drug content uniformity.

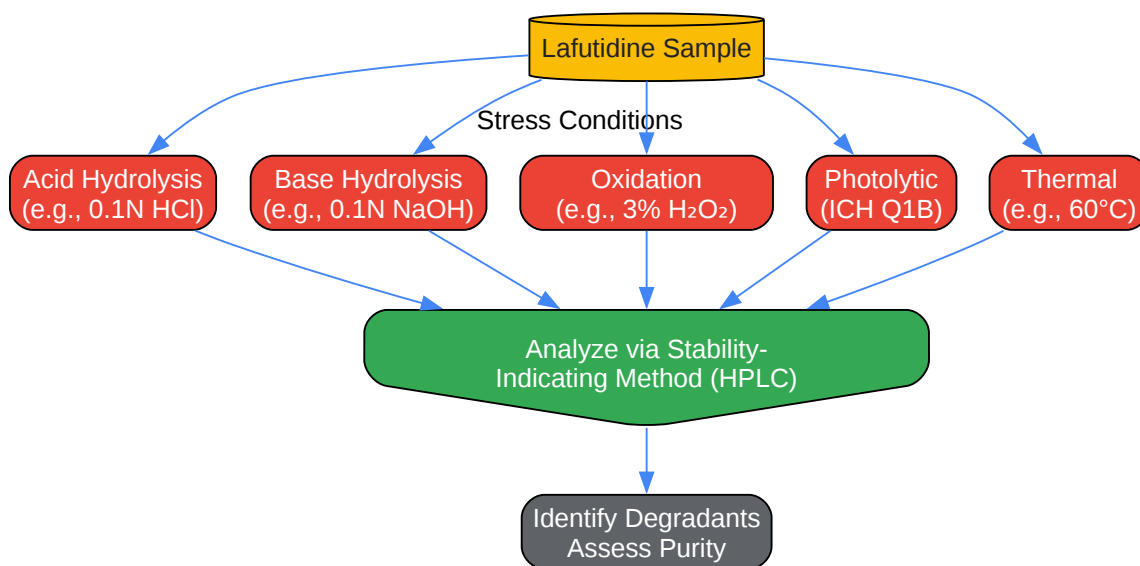
## Stability Profile and Forced Degradation

Stability testing is essential to define storage conditions and shelf-life. Forced degradation studies reveal the intrinsic stability of the molecule and identify potential degradation pathways.

- **Hydrolytic Stability:** Lafutidine is susceptible to degradation in both acidic and alkaline conditions.[14][20] One study noted stability in acid, but this may be due to milder conditions; most evidence points to instability.
- **Oxidative Stability:** The sulfinyl group is a potential site for oxidation, and studies confirm degradation in the presence of oxidizing agents like hydrogen peroxide.[14][20]
- **Photostability:** Exposure to light can induce degradation.[14][20] Therefore, the compound should be protected from light.
- **Thermal Stability:** The drug shows some degradation when exposed to dry heat over extended periods.[14]

**Recommended Storage:** Based on its stability profile, rac-trans-Lafutidine should be stored in tightly sealed containers at controlled room temperature (15-30°C) or refrigerated (2-8°C), protected from light and moisture.[2][4][15]

Figure 3: Workflow for a Forced Degradation Study



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Caption: Standard workflow for evaluating drug stability under stress.

## Conclusion

The physicochemical properties of rac-trans-Lafutidine are integral to the comprehensive understanding of the Lafutidine drug substance. Its identity as a key isomeric impurity necessitates rigorous control. The properties outlined in this guide—its crystalline nature, variable melting behavior indicative of polymorphism, pH-dependent solubility crucial for biopharmaceutical performance, and susceptibility to degradation—provide a foundational dataset for pharmaceutical scientists. The application of the detailed protocols and an understanding of the underlying principles will empower researchers to develop robust formulations, validate precise analytical methods, and ensure the overall quality and stability of Lafutidine-containing products.

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- To cite this document: BenchChem. [physicochemical properties of rac trans-Lafutidine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b121303/docs#physicochemical-properties-of-rac-trans-lafutidine\]](https://www.benchchem.com/product/b121303/docs#physicochemical-properties-of-rac-trans-lafutidine)

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